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Introduction
Mushrooms are a rich source of bioactive compounds with significant antioxidant properties,

including phenolic compounds, flavonoids, polysaccharides, and ergothioneine.[1][2] These

compounds can neutralize harmful free radicals, protecting cells from oxidative damage

implicated in various diseases.[3] Accurate assessment of the antioxidant capacity of

mushroom extracts is crucial for research, quality control, and the development of new

functional foods and pharmaceuticals. This document provides detailed protocols for the most

common in vitro assays used to evaluate the antioxidant capacity of mushroom extracts:

DPPH, ABTS, FRAP, and ORAC assays.

Data Presentation: Comparative Antioxidant
Capacity of Mushroom Extracts
The following tables summarize quantitative data on the antioxidant capacity of various

mushroom extracts as determined by different assays. These values are expressed in various

units, and direct comparison between assays is not always possible. However, the data

provides a comparative overview of the antioxidant potential of different mushroom species.

Table 1: Antioxidant Capacity Measured by DPPH and ABTS Assays
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Mushroom
Species

Extraction
Solvent

DPPH Assay
Results

ABTS Assay
Results

Reference

Agaricus

bisporus (White)
Methanol

3093.3 ± 138.2

µmol TE/100 g

fw

- [4]

Hericium

erinaceus
Methanol

2248 ± 71.7

µmol TE/100 g

fw

378.6 ± 20.6

µmol TE/100 g

fw

[4]

Pleurotus

ostreatus
Aqueous 63.20% inhibition 87.29% inhibition [5]

Lentinula edodes Ethanol
IC50: 519.594

mg/L
- [6]

Ganoderma

lucidum
Methanol AEAC: 0.47 - [3]

Phellinus

rimosus
Ethyl Acetate

TEAC: 12.488 (at

0.1%)
TEAC: 4.84 [3]

Boletus edulis Aqueous -
1.12 µmol TE/g

dw
[7]

Cantharellus

cibarius
Aqueous -

1.00 µmol TE/g

dw
[7]

Boletus

pinophilus
Methanol

20.23 mmol TE/g

dw

69.74 mmol TE/g

dw
[8]

TE: Trolox Equivalents; AEAC: Ascorbic Acid Equivalent Antioxidant Capacity; fw: fresh weight;

dw: dry weight; IC50: Inhibition Concentration 50%

Table 2: Antioxidant Capacity Measured by FRAP and ORAC Assays
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Mushroom
Species

Extraction
Solvent

FRAP Assay
Results

ORAC Assay
Results

Reference

Agaricus

bisporus (White)
Methanol

2.3 ± 0.3 mmol

FeSO₄·7H₂O/100

g fw

- [4]

Hericium

erinaceus
Methanol

0.83 ± 0.2 mmol

FeSO₄·7H₂O/100

g fw

- [4]

Pleurotus

ostreatus
Aqueous

1.45 mM

FE/100g
- [5]

Phellinus

rimosus
Ethyl Acetate High activity

30.59 ± 1.59

µmol TE/g fw
[3]

Pleurotus florida Methanol -
45.65 ± 5.85

µmol TE/g fw
[3]

Chaga (Lab

prepared)
Aqueous - 1.8 µmol TE/mg [1]

Maitake (Lab

prepared)
Aqueous - - [1]

Boletus

pinophilus
Methanol

35.31 mmol TE/g

dw
- [8]

FE: Ferrous Equivalents; TE: Trolox Equivalents; fw: fresh weight; dw: dry weight

Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical
Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and scavenge the

stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at

517 nm.[9][10]
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Protocol:

Preparation of DPPH Solution: Prepare a 0.25 g/L DPPH solution in methanol.[3] Adjust the

absorbance of the solution to 1.1 ± 0.02 at 515 nm by diluting with methanol.[4]

Reaction Mixture: In a cuvette or microplate well, mix 150 µL of the mushroom extract (or

standard) with 2850 µL of the DPPH working solution.[4] A blank sample should be prepared

using the extraction solvent instead of the extract.

Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g.,

20 minutes to 2 hours).[3][4]

Measurement: Measure the absorbance at 515-517 nm.[3][11]

Calculation: The percentage of DPPH radical scavenging activity is calculated using the

following formula: % Inhibition = [ (A_blank - A_sample) / A_blank ] x 100

A_blank = Absorbance of the blank

A_sample = Absorbance of the sample

The results can also be expressed as Trolox Equivalents (TE) by generating a standard curve

with Trolox.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic
acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical

cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in

absorbance at 734 nm.[12]

Protocol:

Preparation of ABTS Radical Cation (ABTS•+) Solution:

Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution in

water.[12]
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Mix the two solutions in equal volumes and allow them to react in the dark at room

temperature for 12-16 hours to generate the ABTS•+ radical.[13]

Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with water or a

suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[13]

Reaction Mixture: Mix a small volume of the mushroom extract or standard (e.g., 70 µL) with

a larger volume of the ABTS•+ working solution (e.g., 3 mL).[13]

Incubation: Incubate the mixture at room temperature for a short period (e.g., 6 minutes).[13]

Measurement: Measure the absorbance at 734 nm.[13]

Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the

DPPH assay. Results are often expressed as Trolox Equivalents (TE).

FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of antioxidants to reduce the ferric-tripyridyltriazine

(Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be

monitored at 593 nm.[14]

Protocol:

Preparation of FRAP Reagent:

Prepare the following solutions: 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-

tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in water.[5][15]

Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio to prepare

the fresh FRAP reagent.[16]

Warm the FRAP reagent to 37°C before use.[15]

Reaction Mixture: Mix 100 µL of the mushroom extract or standard with 3 mL of the FRAP

reagent.[5]

Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4 to 30 minutes).[5][16]
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Measurement: Measure the absorbance at 593 nm.[15]

Calculation: The antioxidant capacity is determined from a standard curve prepared with a

known antioxidant, such as FeSO₄·7H₂O or Trolox. Results are expressed as ferrous

equivalents (FE) or Trolox equivalents (TE).

ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from

damage by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane)

dihydrochloride). The decay of fluorescence is monitored over time.[17][18]

Protocol:

Reagent Preparation:

Prepare a fluorescein working solution in 75 mM phosphate buffer (pH 7.4).[18]

Prepare an AAPH solution (free radical initiator) in the same buffer.[18]

Prepare a Trolox standard curve.

Reaction Setup (in a 96-well microplate):

Add 25 µL of the mushroom extract, standard, or blank (buffer) to each well.[19]

Add 150 µL of the fluorescein working solution to all wells.[19]

Incubate the plate at 37°C for 30 minutes.[19]

Initiation of Reaction: Add 25 µL of the AAPH solution to each well to start the reaction.[19]

Measurement: Immediately begin reading the fluorescence at an excitation wavelength of

~485 nm and an emission wavelength of ~520 nm every 1-5 minutes for at least 60 minutes.

[19]

Calculation: The antioxidant capacity is calculated based on the area under the fluorescence

decay curve (AUC) and is expressed as Trolox Equivalents (TE).[19]
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Experimental Workflows
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Caption: Workflow for the DPPH radical scavenging assay.
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Caption: Workflow for the ABTS radical cation decolorization assay.
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Preparation
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Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.
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Caption: Workflow for the Oxygen Radical Absorbance Capacity (ORAC) assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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